Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

Protecting group chemistry Piperidine derivatives Synthetic methodology

This Cbz-protected piperidine-4-carbohydrazide is the validated building block for CNS muscarinic M1/M4 agonists (EP3102568A1) and Wnt pathway inhibitors. Its orthogonal Cbz group is selectively removed via hydrogenolysis, preserving acid-sensitive moieties that Boc analogs cannot. The hydrazide moiety delivers a 9% yield improvement over Boc variants in triazole cyclization (39% overall). 98% HPLC purity eliminates catalyst-poisoning impurities that plague multi-step pharma syntheses. Low aqueous solubility (0.25 g/L) drives product precipitation in biphasic systems, drastically simplifying isolation and reducing solvent waste.

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
CAS No. 161609-80-9
Cat. No. B060823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
CAS161609-80-9
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)NN)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H19N3O3/c15-16-13(18)12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18)
InChIKeyDHNZPTXPFMSBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(Hydrazinecarbonyl)Piperidine-1-Carboxylate (CAS 161609-80-9): Protected Hydrazide Intermediate for Regioselective Functionalization


Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 161609-80-9) is a Cbz-protected piperidine-4-carbohydrazide, serving as a versatile synthetic intermediate. Its structure combines a piperidine core with a hydrazide moiety at the 4-position, while the benzyl carbamate (Cbz) group protects the piperidine nitrogen, enabling orthogonal deprotection strategies . The compound is a white to off-white solid with a molecular weight of 277.32 g/mol, exhibiting calculated physicochemical properties that influence its handling and reactivity: a LogP of 2.05, a polar surface area (PSA) of 84.66 Ų, and a calculated aqueous solubility of 0.25 g/L at 25°C [1]. It is commercially available with HPLC purity specifications ranging from 95% to 98% and is widely utilized in medicinal chemistry as a building block for the construction of heterocyclic scaffolds, including Wnt pathway inhibitors and antiviral azaindazole derivatives, as documented in patent literature .

Why Generic Substitution of Benzyl 4-(Hydrazinecarbonyl)Piperidine-1-Carboxylate Fails in Advanced Synthetic Campaigns


Substituting Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate with a generic piperidine-4-carbohydrazide or an alternative N-protected analog (e.g., the Boc-protected variant) without rigorous validation risks synthetic failure. The Cbz protecting group is orthogonally cleaved via hydrogenolysis, a process that is incompatible with acid-labile Boc groups and vice versa, creating distinct synthetic route dependencies [1]. Furthermore, the hydrazide moiety participates in tautomerism (hydrazone-hydrazine) that is influenced by the electronic and steric environment imposed by the Cbz group, affecting downstream cyclization yields and regioselectivity in heterocycle formation [2]. Procurement of an unqualified alternative—such as a regioisomeric 3-hydrazinyl derivative or a material with insufficient purity (e.g., <95%)—introduces uncharacterized impurities that can poison catalysts or generate off-target byproducts, particularly in multi-step pharmaceutical syntheses where patent-defined intermediate purity specifications (e.g., ≥95% HPLC) are mandated .

Benzyl 4-(Hydrazinecarbonyl)Piperidine-1-Carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Protecting Group Stability: Cbz vs. Boc in Piperidine-4-Carbohydrazide Intermediates

The Cbz group in Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate provides orthogonal stability compared to the Boc group found in tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 187834-88-4). Cbz protection is stable to acidic conditions (e.g., TFA) but cleaved under hydrogenolysis (H₂, Pd/C), whereas Boc protection is labile to acid but stable to hydrogenation [1]. This differentiation is not merely theoretical: in the synthesis of muscarinic M1/M4 receptor agonists, the Cbz group enables selective N-deprotection in the presence of acid-sensitive functionalities, a sequence not achievable with the Boc analog, as explicitly documented in EP3102568A1 .

Protecting group chemistry Piperidine derivatives Synthetic methodology

Commercial Purity Benchmarking: HPLC-Determined Potency vs. Vendor Alternatives

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate is routinely offered with an HPLC purity specification of 98%, as verified by AKSci and Leyan . In contrast, the structurally similar tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate is frequently supplied at a lower purity of 95% . While both compounds meet general research-grade thresholds, the 3% absolute purity difference can be critical: a 98% purity level reduces the burden of undefined impurities by 60% compared to a 95% purity material, minimizing the risk of side reactions or catalyst poisoning in sensitive catalytic hydrogenation steps often employed post-Cbz deprotection .

Analytical chemistry Quality control Procurement specifications

Physicochemical Differentiation: Calculated Solubility and Lipophilicity vs. Boc Analog

Calculated physicochemical properties distinguish Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate from its Boc-protected counterpart. The target compound exhibits a calculated aqueous solubility of 0.25 g/L (25°C) and a LogP of 2.05 [1]. In comparison, tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 187834-88-4) has a calculated LogP of approximately 1.3 and a higher predicted aqueous solubility (~1-2 g/L) due to its smaller, more polar tert-butyl group . This lower solubility of the Cbz compound can be advantageous in biphasic reaction systems or when product precipitation is desired to drive equilibrium, whereas the higher solubility of the Boc analog may be preferred for homogeneous reactions. The difference in LogP also impacts extraction efficiency during work-up procedures.

Physicochemical properties ADME prediction Reaction medium optimization

Patent-Documented Utility in Muscarinic Receptor Agonist Synthesis vs. Unspecified Analogs

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate is explicitly claimed as an intermediate in the synthesis of bicyclic aza compounds with muscarinic M1 and/or M4 receptor agonist activity, as detailed in European Patent EP3102568A1 . This patent establishes a validated, high-value application in central nervous system (CNS) drug discovery. In contrast, the tert-butyl analog (CAS 187834-88-4) lacks equivalent patent-protected utility in this specific therapeutic class, being more commonly employed as a generic building block for sodium channel blockers [1]. The presence of the Cbz compound in a granted pharmaceutical patent elevates its procurement priority for research groups aiming to replicate or build upon the patented synthetic route, as use of an alternative intermediate may not yield the same stereochemical or regiochemical outcome .

Medicinal chemistry Drug discovery Patent-protected intermediates

Regioisomeric Purity: 4-Hydrazinocarbonyl vs. 3-Hydrazinyl Derivatives

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate features the hydrazinocarbonyl moiety at the 4-position of the piperidine ring, whereas the structurally similar benzyl 3-hydrazinylpiperidine-1-carboxylate (CAS 916831-70-4) bears a hydrazinyl group at the 3-position [1]. This regioisomeric difference profoundly impacts downstream reactivity: the 4-substituted derivative yields linear, extended molecular architectures upon further functionalization, while the 3-substituted analog produces angular or branched scaffolds. In the context of carbonic anhydrase inhibitor design, 4-substituted piperidine hydrazides were found to provide superior enzyme inhibition (Ki values in the nanomolar range) compared to 3-substituted regioisomers, due to more favorable positioning within the enzyme active site [2]. Procurement of the incorrect regioisomer leads to fundamentally different lead series and wastes screening resources.

Regioselectivity Synthetic building blocks Piperidine functionalization

Tautomeric Behavior and Cyclization Efficiency: Cbz Group Influence on Hydrazone-Hydrazine Equilibrium

The hydrazide moiety in Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate exists in a tautomeric equilibrium between hydrazine and hydrazone forms, which is influenced by the electronic nature of the Cbz protecting group. A theoretical study on the hydrazonation intermediate derived from this compound demonstrated that the Cbz group stabilizes the hydrazone tautomer, facilitating cyclization to 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole with an overall four-step yield of 39% [1]. In contrast, the same reaction sequence using the Boc-protected analog (tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate) resulted in a lower cyclization yield (~30%) due to altered tautomer population and steric hindrance from the bulkier tert-butyl group [2]. This quantitative yield difference (9% absolute improvement) translates to significant material savings in multi-gram scale-ups.

Tautomerism Cyclization yield Computational chemistry

Benzyl 4-(Hydrazinecarbonyl)Piperidine-1-Carboxylate: High-Impact Research and Industrial Application Scenarios


Synthesis of Muscarinic M1/M4 Receptor Agonists for CNS Drug Discovery

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate serves as a validated intermediate in the preparation of bicyclic aza compounds with muscarinic M1 and/or M4 receptor agonist activity, as explicitly disclosed in European Patent EP3102568A1 . Its Cbz protecting group enables selective N-deprotection under hydrogenolysis conditions that preserve acid-sensitive moieties elsewhere in the molecule—a key requirement for the multi-step synthesis of these CNS-targeted agents. Procurement of this specific intermediate ensures alignment with the patented route, reducing the risk of failed deprotection steps or low yields that could arise from using a non-validated analog .

Construction of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole Scaffolds via Hydrazone Cyclization

This compound is the preferred starting material for synthesizing 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole heterocycles. The Cbz-protected hydrazide undergoes efficient hydrazonation and subsequent cyclization to yield the triazole core in a four-step sequence with a 39% overall yield, a 9% improvement over the Boc-protected analog [1]. The enhanced yield is attributed to the favorable stabilization of the hydrazone tautomer by the Cbz group, a property that directly impacts the cost-effectiveness of producing these pharmacologically relevant scaffolds for antifungal and kinase inhibitor programs [1].

Development of Wnt Pathway Inhibitors and Antiviral Azaindazole Derivatives

The hydrazide functionality of Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate is strategically employed in the assembly of Wnt pathway inhibitors and antiviral azaindazole compounds . The 98% HPLC purity specification minimizes the presence of undefined impurities that could otherwise interfere with the sensitive palladium-catalyzed cross-coupling reactions often used to append heteroaromatic rings to the piperidine core . This high purity, combined with the orthogonal stability of the Cbz group, makes the compound an ideal building block for medicinal chemistry libraries targeting oncogenic signaling pathways and viral replication machinery .

Precipitation-Driven Biphasic Reaction Workflows Leveraging Low Aqueous Solubility

With a calculated aqueous solubility of only 0.25 g/L at 25°C, Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate is well-suited for biphasic reaction systems where product precipitation drives equilibrium and simplifies isolation . In contrast to the more soluble Boc analog, the Cbz compound readily precipitates from aqueous-organic mixtures, enabling straightforward filtration or centrifugation without the need for extensive liquid-liquid extraction. Process chemists can leverage this property to reduce solvent usage, minimize emulsion formation, and increase throughput in multi-parallel synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.